Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
Description
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a fluorinated benzoate ester characterized by a 3-fluorophenyl group linked via an acetyloxyacetyl chain to the para position of the benzoate scaffold. Its molecular formula is C₁₉H₁₇FNO₅ (inferred from structural analogs), with a molecular weight of approximately 373.35 g/mol (calculated from substituent contributions) .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c1-2-25-19(24)14-6-8-16(9-7-14)21-17(22)12-26-18(23)11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNGVOHJDGNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts such as methanesulfonic acid under reflux in methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in halogen substituents, aromatic substitution patterns, and additional functional groups. Below is a detailed comparison based on molecular properties, synthesis, and inferred applications:
Table 1: Structural and Functional Comparison
Key Observations
Halogen Effects: The 3-fluorophenyl group in the target compound may enhance receptor-binding affinity in medicinal applications due to fluorine’s electronegativity and small size . The 4-bromophenyl analog (CAS 728926-99-6) exhibits higher hydrophobicity (XLogP3 = 4.1 vs. ~3.5 inferred for the target), which could influence membrane permeability .
Functional Group Contributions: The methylsulfonyl group in CAS 664319-55-5 adds polarity, likely improving water solubility but reducing lipid bilayer penetration . Acetyloxyacetyl vs. phenoxyacetyl: The acetyloxyacetyl chain in the target compound may confer metabolic stability compared to the hydrolytically labile phenoxyacetyl group in CAS 111200-10-3 .
Synthesis and Characterization :
- The target compound’s synthesis likely parallels methods described for analogs, such as coupling iodonium salts with ethyl 4-hydroxybenzoate (71% yield reported for a tetrafluorinated analog) .
- Crystallographic validation using programs like SHELXL () is critical for confirming stereochemistry and intermolecular interactions .
Biological and Industrial Relevance :
Biological Activity
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique molecular structure, characterized by the presence of a fluorophenyl group, which enhances its biological properties. The molecular formula is , with a molecular weight of approximately 396.37 g/mol. The compound's structure includes:
- Benzoate Group : Contributes to its stability and solubility.
- Fluorophenyl Acetyl Group : Enhances binding affinity to biological targets.
The mechanism of action for this compound involves several key interactions:
- Enzyme Interaction : The compound binds to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis, affecting gene expression related to oxidative stress responses.
- Receptor Binding : The fluorophenyl group facilitates binding to various receptors, modulating their activity and leading to downstream biological effects.
Biological Activity
The biological activity of this compound has been investigated across several studies:
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for protecting against various diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways .
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups. This was evidenced by decreased levels of TNF-alpha and IL-6 in serum samples.
Case Study 2: Antioxidant Effects
In vitro experiments using human fibroblast cells showed that exposure to the compound led to a marked decrease in reactive oxygen species (ROS) levels. These findings suggest its potential as an antioxidant agent that may help in mitigating oxidative damage.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-[[2-[2-(3-chlorophenyl)acetyl]oxyacetyl]amino]benzoate | Chlorinated variant | Moderate anti-inflammatory effects |
| Ethyl 4-[[2-[2-(3-bromophenyl)acetyl]oxyacetyl]amino]benzoate | Brominated variant | Lower antioxidant activity |
| Ethyl 4-[[2-[2-(3-iodophenyl)acetyl]oxyacetyl]amino]benzoate | Iodinated variant | Similar anti-cancer properties but less effective |
The presence of the fluorine atom in this compound enhances its reactivity and biological efficacy compared to its chlorinated, brominated, or iodinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
